molecular formula C15H12O B102786 3-Phenyl-1-indanone CAS No. 16618-72-7

3-Phenyl-1-indanone

Cat. No. B102786
CAS RN: 16618-72-7
M. Wt: 208.25 g/mol
InChI Key: SIUOTMYWHGODQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1-indanone is a chemical compound that belongs to the indanone family, characterized by a fused cyclopentane and benzene ring structure with a ketone functional group. The compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of 3-Phenyl-1-indanone and its derivatives can be achieved through different methods. One approach involves the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid, which undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone, a closely related compound . Another method includes the annulation of 1,3-dienes with ortho-carbonylated phenylboronic acids in the presence of a hydroxoiridium catalyst, which yields indanol derivatives that can be further modified to indanones . Additionally, the synthesis of various 3-phenylindenone derivatives has been described using indanone precursors and propanedione precursors, demonstrating the versatility of synthetic routes available for these compounds .

Molecular Structure Analysis

The molecular structure of 3-Phenyl-1-indanone derivatives has been characterized using crystallography and computational methods. For instance, the molecular structure of 3-ethylindan-1-one, a related compound, consists of an approximately planar indanone core with substituents protruding from this plane . Computational analysis, such as density functional theory (DFT), has been used to optimize the structure of 3-(2-hydroxyphenyl)-1-phenyl propanone, providing insights into molecular geometry, bond lengths, bond angles, and atomic charges .

Chemical Reactions Analysis

3-Phenyl-1-indanone and its derivatives participate in various chemical reactions. Phenylmercury derivatives of substituted 1-indanones have been synthesized, showcasing the reactivity of the indanone moiety towards organometallic reagents . The photochemistry of some 3-phenylindenones has been explored, revealing that certain derivatives can dimerize upon exposure to light .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Phenyl-1-indanone derivatives are influenced by their molecular structure. For example, the presence of electron-donating groups on the phenyl ring can affect the π-delocalization of the conjugate system, as seen in the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, which exhibits multiple chromisms and solid-state emission properties . The solvatochromic effect, aggregation-induced emission, and self-assembly into microstructures with optical waveguide effects are also notable properties of these compounds . Additionally, the synthesis of 1-[3-(trifluoromethyl)phenyl]-2-propanone from a Grignard reaction followed by oxidation demonstrates the influence of substituents on the reactivity and yield of indanone derivatives .

Scientific Research Applications

  • Synthesis and Thermostability :3-Phenyl-1-indanone has been explored in the context of synthesis from 3-phenyl-propanoic acid with a high yield and its thermostability characteristics. Differential scanning calorimetry and thermogravimetry have been used to investigate its thermostability, revealing significant decomposition at specific temperatures under nitrogen atmosphere (Lin Han-sen, 2009).

  • Chemical Reactions and Activation :The compound is active in certain chemical reactions when subjected to superacidic conditions or HUSY-zeolite activation, demonstrating its reactivity in different chemical environments. These reactions produce other derivatives of 1-indanone, showcasing the compound’s versatility in synthetic chemistry (K. Y. Koltunov, 2007).

  • NMR Spectroscopy :3-Phenyl-1-indanone has been studied using Carbon-13 NMR spectroscopy, aiding in the spectral assignments of various substituted indanones and related compounds. This research contributes to a better understanding of its molecular structure and properties (A. Patra, S. Misra, 1991).

  • Organic Synthesis and Oxidation :The compound has been a subject of study in organic synthesis, particularly in the context of acid-catalyzed ring closure and susceptibility to auto-oxidation. This research provides insight into the stability and reactivity of 3-Phenyl-1-indanone under different chemical conditions (D. W. Brown, C. Denman, H. O'donnell, 1971).

  • Quantum Chemical Study :The compound has been analyzed in a quantum chemical context, exploring its spectroscopic and structural properties. Density Functional Theory (DFT) studies have been conducted to understand its molecular characteristics and reactivity, contributing to the development of novel compounds with potential therapeutic applications (R. Shinde, V. A. Adole, B. Jagdale, T. B. Pawar, B. S. Desale, 2020).

  • Asymmetric Synthesis in Drug Development :The compound plays a role in the asymmetric synthesis of other chemicals, such as in the production of chiral intermediates for antidepressant drugs. This highlights its utility in the pharmaceutical industry for developing active pharmaceutical ingredients (Y. Choi, Hyejeong Choi, Dooil Kim, K. Uhm, Hyung-Kwoun Kim, 2010).

  • Photophysics and Phosphorescence :Studies on the phosphorescence line narrowing of 3-Phenyl-1-indanone derivatives have contributed to the understanding of its photophysical properties, particularly in rigid environments. Such insights are valuable for applications in material science and photophysical research (G. Suter, U. Wild, A. Holzwarth, 1986).

  • Organometallic Chemistry :The formation of indanone from an iridanaphthalene complex has been reported, serving as an example of the compound's applications in organometallic chemistry. This research contributes to the understanding of complex chemical transformations involving 3-Phenyl-1-indanone (M. Talavera, S. Bolaño, J. Bravo, J. Castro, S. García-Fontán, J. Hermida-Ramón, 2013).

Future Directions

1-indanones, including 3-Phenyl-1-indanone, have been widely used in medicine, agriculture, and natural products synthesis . Future research directions could include exploring new synthetic methods and applications of these compounds in various fields .

properties

IUPAC Name

3-phenyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUOTMYWHGODQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314027
Record name (±)-3-Phenyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-indanone

CAS RN

16618-72-7
Record name (±)-3-Phenyl-1-indanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16618-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Indanone, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016618727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-1-indanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (±)-3-Phenyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-1-indanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 25.0 g of aluminum chloride, 8.5 g of cinnamic acid and 37.5 ml of benzene were added and the mixture was reacted under reflux for 5 hours. The reaction solution was processed by a usual method to obtain 5.1 g of 3-phenyl-1-indanone.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To the solution of 90 g (0.0608 moles) of cinnamic acid in 400 ml of benzene 300 g (2.25 moles) of aluminium trichloride is added, beginning with a very slow addition rate. At the end, the mixture is kept refluxing for 22 hours. The resulting reaction mixture is hydrolysed with ice and is extracted with ethyl ether which is washed first with water until neutral, and then with a solution of 10% sodium hydroxide. The organic extract is then desiccated and evaporated. The residue is triturated with petroleum ether, is then filtered and is then washed with a small amount of diisopropyl ether, then once more with petroleum ether and is dried yielding 76 g (yield of 60%) of 3-phenyl-1-indanone.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1-indanone
Reactant of Route 2
3-Phenyl-1-indanone
Reactant of Route 3
3-Phenyl-1-indanone
Reactant of Route 4
3-Phenyl-1-indanone
Reactant of Route 5
3-Phenyl-1-indanone
Reactant of Route 6
Reactant of Route 6
3-Phenyl-1-indanone

Citations

For This Compound
90
Citations
HE Zaugg, BW Horrom - Journal of the American Chemical …, 1954 - ACS Publications
… All attempts to prepare N-disubstituted amines oftype V by reaction of 2-bromo-3-phenyl1 -indanone with secondary amines … similar products derived from 3phenyl-1-indanone were …
Number of citations: 5 pubs.acs.org
SH Bertz, G Rihs, RB Woodward - Tetrahedron, 1982 - Elsevier
… The major product (after hydrolysis-decarboxylation) from the analogous sequence with phenylglyoxal is 5,7-dihydroxy-4-methoxycarbonyl-3-phenyl-1-indanone, the result of a …
Number of citations: 43 www.sciencedirect.com
A Patra, SK Misra - Magnetic resonance in chemistry, 1991 - Wiley Online Library
13 C spectral assignments for 3‐methyl‐1‐indanone, 3‐ethyl‐1‐indanone, 3‐n‐propyl‐1‐indanone, 3‐phenyl‐1‐indanone, 3‐phenyl‐1‐tetralone, 3‐ and/or 4‐substituted benzo‐α‐…
M Turek, D Szczęsna, M Koprowski… - Beilstein Journal of …, 2017 - beilstein-journals.org
… 2-Bromo-6-methoxy-3-phenyl-1-indanone … 3-phenyl-1-indanone 129 in 88% yield followed by the reaction with bromine in diethyl ether to give 2-bromo-6-methoxy-3-phenyl-1-indanone …
Number of citations: 72 www.beilstein-journals.org
S Park, HK Lee - RSC advances, 2021 - pubs.rsc.org
… Representative procedure for the ATH of 3-phenyl-1-indanone (1a) accompanying kinetic resolution To a solution of 3-phenyl-1-indanone (1a, 104 mg, 0.5 mmol) and triethylamine (…
Number of citations: 1 pubs.rsc.org
YN Yu, MH Xu - The Journal of Organic Chemistry, 2013 - ACS Publications
… To our delight, the reaction reached completion within 3 h and furnished the expected 3-phenyl-1-indanone (2a) in 80% yield and 54% ee (Table 1, entry 1). Prompted by this result, we …
Number of citations: 49 pubs.acs.org
JC Netto-Ferreira, V Wintgens… - Journal of the Brazilian …, 1997 - SciELO Brasil
… The first step involved the formation of 3-phenyl-1-indanone through a Friedel-Crafts … in acidic ethanol led to 2-isonitroso-3-phenyl-1-indanone 7 , which was then hydrolyzed to 1,2-…
Number of citations: 3 www.scielo.br
DC De Jongh, RY Van Fossen - Tetrahedron, 1972 - Elsevier
… Pyrolysis of2-diazo-3-phenyl-1-indanone (9). The gas-phase pyrolyses of 2-diazo-3phenyl-1-indanone (9) were carried out with water as a trapping agent, and also with methanol. In …
Number of citations: 22 www.sciencedirect.com
LL Miller, RF Boyer - Journal of the American Chemical Society, 1971 - ACS Publications
… Only an oil could be obtained from the reaction between phenylmagnesium bromide and 3-phenyl-1-indanone.2 The oil was purified by the use of a silica gel column, using Skellysolve …
Number of citations: 62 pubs.acs.org
KY Koltunov - Tetrahedron letters, 2007 - Elsevier
… Combination of these reactions in ‘one-pot’ yields 3-phenyl-1-indanone (5). In addition, similar reactions have been carried out using the regenerable solid acid, HUSY-zeolite, …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.